molecular formula C24H54N4O12 B230837 2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole CAS No. 16239-84-2

2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole

Cat. No.: B230837
CAS No.: 16239-84-2
M. Wt: 237.24 g/mol
InChI Key: PJXJAGDUUTVQRV-OWOJBTEDSA-N
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Description

2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with an amino group and a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole typically involves the reaction of 4-bromo-1-(5′-nitro-2′-furyl)but-1-en-3-one with thiourea. This reaction proceeds under reflux conditions in a suitable solvent such as chloroform. The reaction yields the desired thiazole derivative along with its α- and N-substituted derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The nitrofuran moiety can be reduced to form amino derivatives, while the thiazole ring can undergo oxidation under specific conditions.

    Condensation Reactions: The amino group can react with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Thiourea: Used in the initial synthesis of the thiazole ring.

    Chloroform: Common solvent for the synthesis reactions.

    Reducing Agents: Such as hydrogen gas or metal hydrides for the reduction of the nitrofuran moiety.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

    N-Substituted Derivatives: Formed through nucleophilic substitution reactions.

    Amino Derivatives: Resulting from the reduction of the nitrofuran moiety.

    Schiff Bases: Formed through condensation reactions with aldehydes and ketones.

Mechanism of Action

The biological activity of 2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole is primarily attributed to its ability to interact with specific molecular targets:

Comparison with Similar Compounds

2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole can be compared with other thiazole derivatives such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development in medicinal chemistry, biology, and materials science.

Properties

IUPAC Name

4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S/c10-9-11-6(5-16-9)1-2-7-3-4-8(15-7)12(13)14/h1-5H,(H2,10,11)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXJAGDUUTVQRV-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16239-84-2
Record name Thiazole, 2-amino-4-(2-(5-nitro-2-furyl)vinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016239842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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